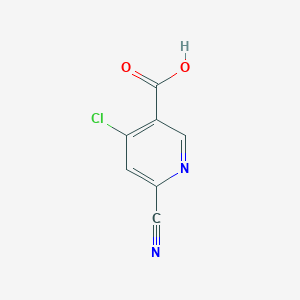![molecular formula C8H7ClN2O2 B12282663 1H-Benzo[d]imidazole-2-carboxylic acid hydrochloride](/img/structure/B12282663.png)
1H-Benzo[d]imidazole-2-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzo[d]imidazole-2-carboxylic acid hydrochloride is a heterocyclic compound that contains both benzene and imidazole rings fused together. This compound is known for its diverse range of chemical and biological properties, making it a valuable molecule in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzo[d]imidazole-2-carboxylic acid hydrochloride typically involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives. One common method includes the reaction of o-phenylenediamine with formic acid under acidic conditions, followed by cyclization to form the benzimidazole ring. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Benzo[d]imidazole-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrogen atoms on the benzene or imidazole rings are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the benzene or imidazole rings.
Aplicaciones Científicas De Investigación
1H-Benzo[d]imidazole-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting various diseases, including infections and cancer.
Industry: The compound is utilized in the production of dyes, pigments, and other functional materials.
Mecanismo De Acción
The mechanism of action of 1H-Benzo[d]imidazole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in DNA replication, thereby exerting its antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
1H-Benzo[d]imidazole: A closely related compound with similar chemical properties but lacking the carboxylic acid group.
2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position, which can alter their chemical and biological properties.
Imidazole Derivatives: Compounds containing the imidazole ring but with different substituents or fused rings.
Uniqueness: 1H-Benzo[d]imidazole-2-carboxylic acid hydrochloride is unique due to the presence of both the benzimidazole ring and the carboxylic acid group. This combination imparts specific chemical reactivity and biological activity, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C8H7ClN2O2 |
|---|---|
Peso molecular |
198.60 g/mol |
Nombre IUPAC |
1H-benzimidazole-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H6N2O2.ClH/c11-8(12)7-9-5-3-1-2-4-6(5)10-7;/h1-4H,(H,9,10)(H,11,12);1H |
Clave InChI |
ZQXIGMNSZLDFHG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![tert-butyl N-[(4-chloropyrimidin-2-yl)methyl]-N-methyl-carbamate](/img/structure/B12282625.png)

![[17-(7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12282642.png)



![N'-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine](/img/structure/B12282669.png)

